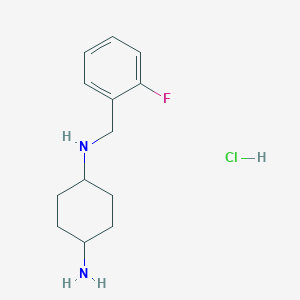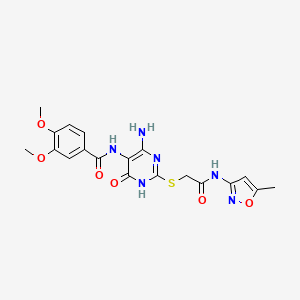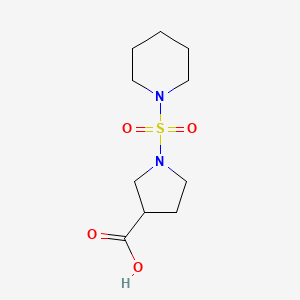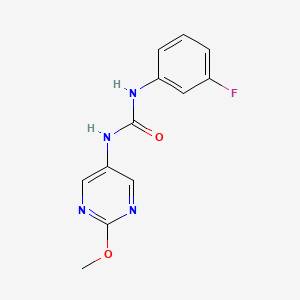![molecular formula C32H32N6O2 B2964140 4-(tert-butyl)-N-(3-(3-(4-morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 1251624-37-9](/img/structure/B2964140.png)
4-(tert-butyl)-N-(3-(3-(4-morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(tert-butyl)-N-(3-(3-(4-morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a complex organic molecule. It contains several functional groups and rings, including a tert-butyl group, a morpholine ring, a triazolo ring, a pyridazine ring, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The morpholine ring, for example, is a six-membered ring containing an oxygen and a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the amide group might undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
This compound is involved in the synthesis of novel derivatives with potential biological activities. For example, the synthesis of 1,2,4-triazole derivatives demonstrates the chemical versatility of related compounds, leading to substances with good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Antimicrobial and Antioxidant Activities
The development of compounds with antimicrobial and antioxidant activities is another significant application. Research on triazolopyrimidines showed that synthesized compounds exhibit antimicrobial activity and antioxidant activity, suggesting their potential for further pharmaceutical applications (Gilava et al., 2020).
Antiproliferative Activity
Compounds derived from the synthesis involving similar structures have been evaluated for their antiproliferative activity. A study on 2-(([1,2,4]triazolo[4,3-b]-pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2Hbenzo[b][1,4]oxazine derivatives showed inhibitory effects on the proliferation of endothelial and tumor cells, highlighting their potential as therapeutic agents (Ilić et al., 2011).
Cardiovascular Applications
The synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems have unveiled compounds with significant coronary vasodilating and antihypertensive activities, indicating their potential as cardiovascular agents (Sato et al., 1980).
Wirkmechanismus
Target of Action
The primary target of this compound is the Bromodomain BRD4 . BRD4 is a member of the bromodomain and extra-terminal (BET) protein family and plays a crucial role in regulating gene transcription. It is involved in various cellular processes, including cell cycle progression, apoptosis, and cell growth .
Mode of Action
The compound acts as an inhibitor of BRD4 . It binds to the bromodomains BD1 and BD2 of BRD4, preventing BRD4 from interacting with acetylated histones and transcription factors. This disrupts the transcriptional network regulated by BRD4, leading to changes in gene expression .
Biochemical Pathways
The inhibition of BRD4 affects multiple biochemical pathways. One of the key pathways is the MYC pathway . MYC is a transcription factor that regulates the expression of many genes involved in cell proliferation. By inhibiting BRD4, the compound reduces the expression of MYC, thereby suppressing cell proliferation .
Result of Action
The result of the compound’s action is a decrease in cell proliferation, as evidenced by cell proliferation assays . This is due to the reduced expression of MYC and other genes regulated by BRD4 . Therefore, the compound may have potential therapeutic applications in conditions characterized by excessive cell proliferation, such as cancer .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[3-[3-(4-morpholin-4-ylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N6O2/c1-32(2,3)25-11-7-23(8-12-25)31(39)33-26-6-4-5-24(21-26)28-15-16-29-34-35-30(38(29)36-28)22-9-13-27(14-10-22)37-17-19-40-20-18-37/h4-16,21H,17-20H2,1-3H3,(H,33,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLVFVZIUYLMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=C(C=C5)N6CCOCC6)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1-Methyl-5,7-dihydro-4H-pyrrolo[2,3-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2964058.png)
![(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-6-carboxylic acid](/img/structure/B2964059.png)

![1-(4-Bromophenyl)-2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethanone](/img/structure/B2964064.png)


![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2964069.png)
![N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2964071.png)

![Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2964073.png)


![N-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine](/img/structure/B2964078.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2964079.png)
